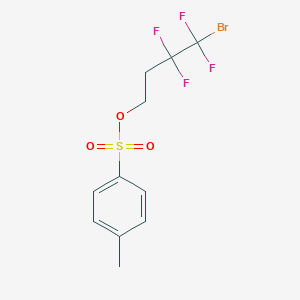
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes bromine, fluorine, and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to produce 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrogen fluoride to yield 4-bromo-3,3,4,4-tetrafluoro-1-butene . The final step involves the sulfonation of this intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Elimination reactions: The compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the production of specialized materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, making it useful in drug design and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butene: A precursor in the synthesis of the target compound.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: Another related compound with similar chemical properties.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The sulfonate group further enhances its solubility and reactivity, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C11H11BrF4O3S |
|---|---|
Molekulargewicht |
379.17 g/mol |
IUPAC-Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11BrF4O3S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-10(13,14)11(12,15)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
BMEJTDUNYOBAKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



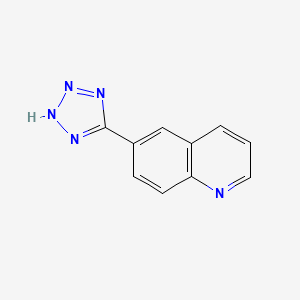
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
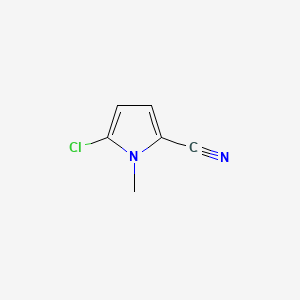
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
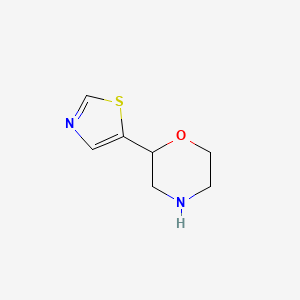
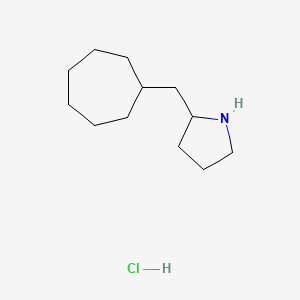
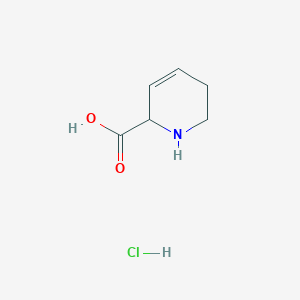
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
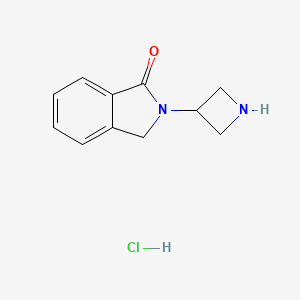
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
